molecular formula C14H8O4S2 B585661 Thianthrene-2,8-dicarboxylic acid CAS No. 154341-97-6

Thianthrene-2,8-dicarboxylic acid

Cat. No. B585661
CAS RN: 154341-97-6
M. Wt: 304.334
InChI Key: DYCPNPRIPIZPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thianthrene-2,8-dicarboxylic acid is a chemical compound that has been synthesized in good yields via nucleophilic aromatic substitution of Na2S on N,N-dimethyl-3,4-dichlorobenzamide .


Synthesis Analysis

The synthesis of Thianthrene-2,8-dicarboxylic acid involves a nucleophilic aromatic substitution of Na2S on N,N-dimethyl-3,4-dichlorobenzamide . This process results in good yields of the compound .


Chemical Reactions Analysis

Thianthrene-2,8-dicarboxylic acid is used in the direct polycondensation reaction with 4,4’-oxydianiline and 1,4-phenylenediamine in N-methyl-2-pyrrolidinone (NMP) using triphenyl phosphite (TPP) and pyridine . This reaction results in new aromatic polyamides .

Scientific Research Applications

Synthesis of Thianthrene-Based Polyamides

Thianthrene-2,8-dicarboxylic acid: has been utilized in the synthesis of new aromatic polyamides . These polyamides exhibit inherent viscosities ranging from 1.29 to 2.39 dL/g , indicating their potential for creating robust and durable materials. The direct polycondensation reaction of the dicarboxylic acids with diamines like 4,4’-oxydianiline and 1,4-phenylenediamine in N-methyl-2-pyrrolidinone using triphenyl phosphite and pyridine has led to the formation of these polyamides. The resulting thianthrene-based polyamides show enhanced solubility compared to analogous poly(thioether amide)s, making them suitable for film casting and further analysis by FTIR and NMR.

Development of Supramolecular Chemistry

The compound has been a key player in the development of a thianthrene-based cyclic tetramer with a sulfur linker, known as thiacalix 4-2,8-thianthrene (TC4TT) . This macrocyclic system exhibits unique supramolecular chemistry based on molecular tiling and photophysical properties in solution. Its internal cavity can include small solvents like chloroform and carbon disulfide, and it demonstrates fluorescence and phosphorescence emission, which are slightly redshifted compared to reference compounds. This makes it an intriguing candidate for applications in solvent recognition and as a fluorescence/phosphorescence dye.

Host–Guest Chemistry Platform

Thianthrene-2,8-dicarboxylic acid derivatives have been extensively studied as a platform for host–guest chemistry . The structural features of thiacalixarenes, which are categorized as thioether-type macrocyclic compounds, allow them to form specific internal cavities that demonstrate unusual inclusiveness. This property is leveraged for the extraction of metal ions, transport materials, catalysts, crystal engineering, guest adsorption materials, and chemosensors.

Polymer Science and Engineering

In polymer science, thianthrene-2,8-dicarboxylic acid is a precursor for creating polymers with high thermal stability . The polymers derived from this compound have been analyzed for their thermal properties using techniques like DSC and TGA, indicating their suitability for high-performance applications.

Material Science

The compound’s ability to form polymers with unique solubility and thermal properties positions it as a valuable material in the field of material science . It can contribute to the development of new materials with specific desired properties, such as enhanced solubility and thermal resistance.

Fluorescent and Phosphorescent Materials

Due to its photophysical properties, thianthrene-2,8-dicarboxylic acid is instrumental in creating materials that exhibit fluorescence and phosphorescence . These materials can be used in various applications, including sensors, imaging, and as components in optoelectronic devices.

Future Directions

Thianthrene-based compounds, including Thianthrene-2,8-dicarboxylic acid, have attracted substantial interest due to their unique characteristics . They have potential applications in various fields, including the creation of novel π-extended thianthrenes .

properties

IUPAC Name

thianthrene-2,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4S2/c15-13(16)7-1-3-9-11(5-7)20-12-6-8(14(17)18)2-4-10(12)19-9/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCPNPRIPIZPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC3=C(S2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742620
Record name Thianthrene-2,8-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thianthrene-2,8-dicarboxylic acid

CAS RN

154341-97-6
Record name 2,8-Thianthrenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154341-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thianthrene-2,8-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.